![molecular formula C21H22N4O4S2 B2914231 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896342-95-3](/img/structure/B2914231.png)
ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure allows for efficient charge transport, making it suitable for use in electronic devices that require high-performance materials .
Anticancer Agents
Some thiophene derivatives exhibit anticancer properties . They can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. Researchers are exploring the potential of thiophene compounds as chemotherapeutic agents, targeting specific types of cancer cells with minimal side effects .
Anti-inflammatory Drugs
Thiophene derivatives like the one mentioned have been used to develop anti-inflammatory drugs . These compounds can modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics . They are particularly effective against certain strains of bacteria and fungi, which could help address the growing issue of antibiotic resistance .
Material Science
In material science, thiophene derivatives are used as corrosion inhibitors . They protect metals and alloys from corrosion, extending the life of materials used in various industries, including construction and automotive .
Anesthetics
Thiophene derivatives are also utilized in the medical field as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief during dental procedures .
Organic Photovoltaics
The compound’s ability to absorb light and convert it into electrical energy makes it a valuable component in organic photovoltaic cells . These cells are a type of solar cell that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules for light absorption and charge transport .
Neurological Disorders
Lastly, thiophene derivatives are being studied for their potential to treat neurological disorders . They may play a role in developing drugs that can modulate neurotransmitter systems, offering new ways to treat conditions like depression, anxiety, and schizophrenia .
Mechanism of Action
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
ethyl 2-[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-29-19(27)15-13-8-5-9-14(13)31-18(15)23-17(26)12(3)30-20-22-16-11(2)7-6-10-25(16)21(28)24-20/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXIPQHBRMMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=C(C4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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